

Anwendungsbeispiele und Protokolle zur Derivatisierung von 3-Methoxyisothiazol-4-carbonitril

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxyisothiazole-4-carbonitrile

Cat. No.: B2855713

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument beschreibt detaillierte Protokolle und Anwendungsbeispiele für die chemische Derivatisierung von 3-Methoxyisothiazol-4-carbonitril. Diese Verbindung dient als vielseitiges Ausgangsmaterial für die Synthese einer Reihe von substituierten Isothiazol-Derivaten. Solche Derivate sind von potenziellem Interesse für die pharmazeutische Forschung, insbesondere bei der Entwicklung von antiviralen Wirkstoffen und Kinase-Inhibitoren, wie Studien an analogen Isothiazol- und Thiazolstrukturen nahelegen.^{[1][2][3][4]}

Die hier vorgestellten Protokolle basieren auf etablierten chemischen Umwandlungen, die für Isothiazole und verwandte heterozyklische Systeme beschrieben wurden. Sie umfassen die nukleophile Substitution der Methoxygruppe sowie die Umwandlung der Nitrilgruppe in eine Carboxamid- oder Carbonsäurefunktion.

Nukleophile aromatische Substitution der Methoxygruppe

Die Methoxygruppe an der C3-Position des Isothiazolrings kann durch verschiedene Nukleophile ersetzt werden, um eine Reihe von 3-substituierten Isothiazol-4-carbonitrilen zu erhalten. Besonders die Einführung von Aminogruppen ist von Interesse, da 3-Aminoisothiazol-Strukturen in biologisch aktiven Molekülen vorkommen.

Experimentelles Protokoll: Synthese von 3-Amino-isothiazol-4-carbonitril-Derivaten

Dieses Protokoll beschreibt die Umsetzung von 3-Methoxyisothiazol-4-carbonitril mit einem primären oder sekundären Amin.

Materialien:

- 3-Methoxyisothiazol-4-carbonitril
- Ausgewähltes primäres oder sekundäres Amin (z. B. Morpholin, Piperidin, Anilin)
- Lösungsmittel (z. B. Ethanol, Dimethylformamid (DMF))
- Optional: Base (z. B. Kaliumcarbonat, Triethylamin)
- Reaktionsgefäß mit Rückflusskühler und Magnetrührer
- Heizquelle (z. B. Heizplatte)
- Ausrüstung zur Dünnschichtchromatographie (DC) zur Reaktionsverfolgung
- Ausrüstung zur Aufreinigung (z. B. Rotationsverdampfer, Säulenchromatographie)

Durchführung:

- In einem geeigneten Reaktionsgefäß werden 1,0 Äquivalent 3-Methoxyisothiazol-4-carbonitril in einem geeigneten Lösungsmittel (z. B. 10 mL Ethanol pro 1 mmol Substrat) gelöst.
- Es werden 1,2 Äquivalente des ausgewähltenamins zu der Lösung gegeben.
- Optional kann eine Base (1,5 Äquivalente) hinzugefügt werden, um die Reaktion zu beschleunigen.
- Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt.
- Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie verfolgt.

- Nach vollständigem Umsatz (typischerweise 4-12 Stunden) wird die Reaktion abgekühlt.
- Das Lösungsmittel wird unter reduziertem Druck entfernt.
- Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser oder einer gesättigten Natriumchloridlösung gewaschen.
- Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel erneut unter reduziertem Druck entfernt.
- Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das gewünschte 3-Amino-isothiazol-4-carbonitril-Derivat zu erhalten.

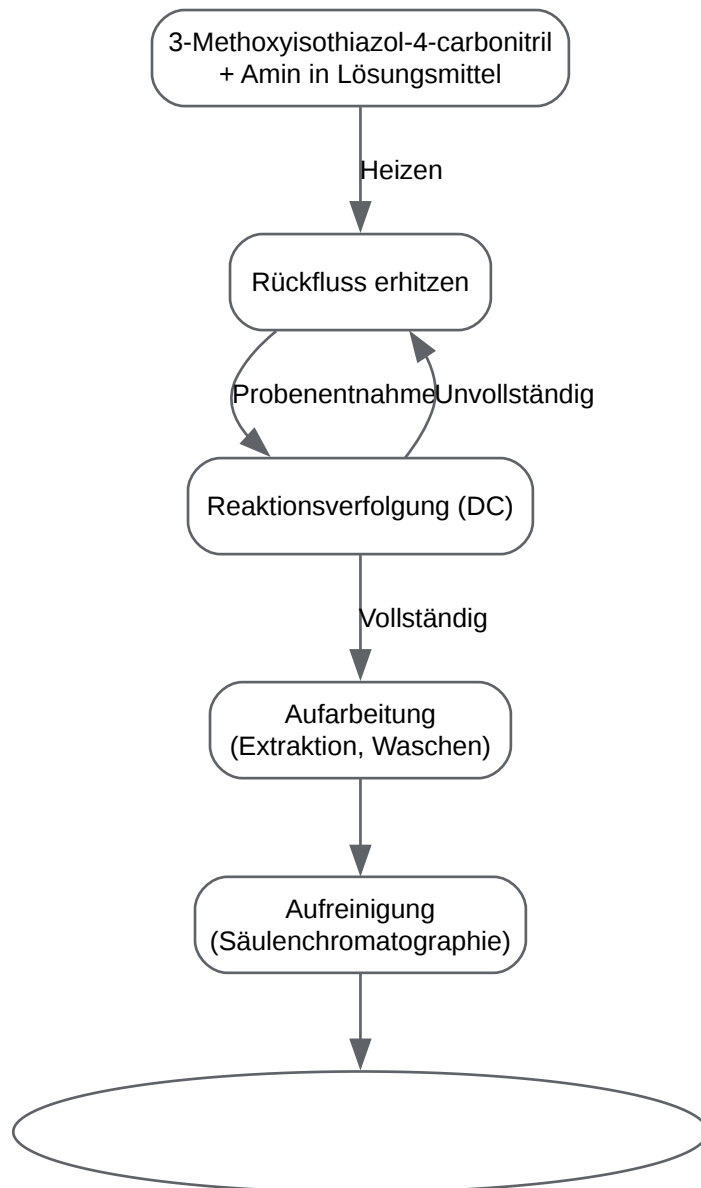
Illustrative Quantitative Daten

Die folgende Tabelle zeigt beispielhafte, zu erwartende Ergebnisse für die Synthese verschiedener 3-Amino-isothiazol-4-carbonitril-Derivate.

Nukleophil (Amin)	Lösungsmittel	Reaktionstemperatur (°C)	Reaktionszeit (h)	Erwartete Ausbeute (%)
Morpholin	Ethanol	80	6	75-85
Piperidin	Ethanol	80	8	70-80
Anilin	DMF	100	12	60-70
Benzylamin	Ethanol	80	10	65-75

Workflow der nukleophilen Substitution

Workflow: Nukleophile Substitution



[Click to download full resolution via product page](#)

Abbildung 1: Schematischer Ablauf der Synthese von 3-Amino-isothiazol-4-carbonitril-Derivaten.

Umwandlung der Nitrilgruppe

Die Nitrilgruppe am C4-Kohlenstoff ist ein weiterer Angriffspunkt für die Derivatisierung. Sie kann zu einer Carboxamid- oder einer Carbonsäuregruppe hydrolysiert werden. Diese funktionellen Gruppen sind in vielen pharmazeutischen Wirkstoffen von zentraler Bedeutung.

Experimentelles Protokoll: Hydrolyse des Nitrils zu 3-Methoxyisothiazol-4-carboxamid

Dieses Protokoll beschreibt die partielle Hydrolyse der Nitrilgruppe unter sauren Bedingungen.

Materialien:

- 3-Methoxyisothiazol-4-carbonitril
- Konzentrierte Schwefelsäure (H_2SO_4)
- Eiswasser
- Ausrüstung zur pH-Messung
- Reaktionsgefäß mit Rührer und Kühlmöglichkeit (Eisbad)
- Ausrüstung zur Filtration

Durchführung:

- In einem Becherglas wird 1,0 Äquivalent 3-Methoxyisothiazol-4-carbonitril vorgelegt.
- Unter Kühlung in einem Eisbad werden langsam 5,0 Äquivalente konzentrierte Schwefelsäure zugegeben. Die Temperatur sollte 20 °C nicht überschreiten.
- Die Mischung wird bei Raumtemperatur für 24-48 Stunden gerührt.
- Der Reaktionsfortschritt kann durch Entnahme einer kleinen Probe, deren vorsichtige Neutralisierung und anschließende Analyse (z. B. mittels DC oder LC-MS) verfolgt werden.
- Nach vollständigem Umsatz wird die Reaktionsmischung vorsichtig auf Eiswasser gegossen.
- Der ausgefallene Feststoff wird durch Filtration gesammelt.
- Der Feststoff wird gründlich mit kaltem Wasser gewaschen, bis das Filtrat einen neutralen pH-Wert aufweist.

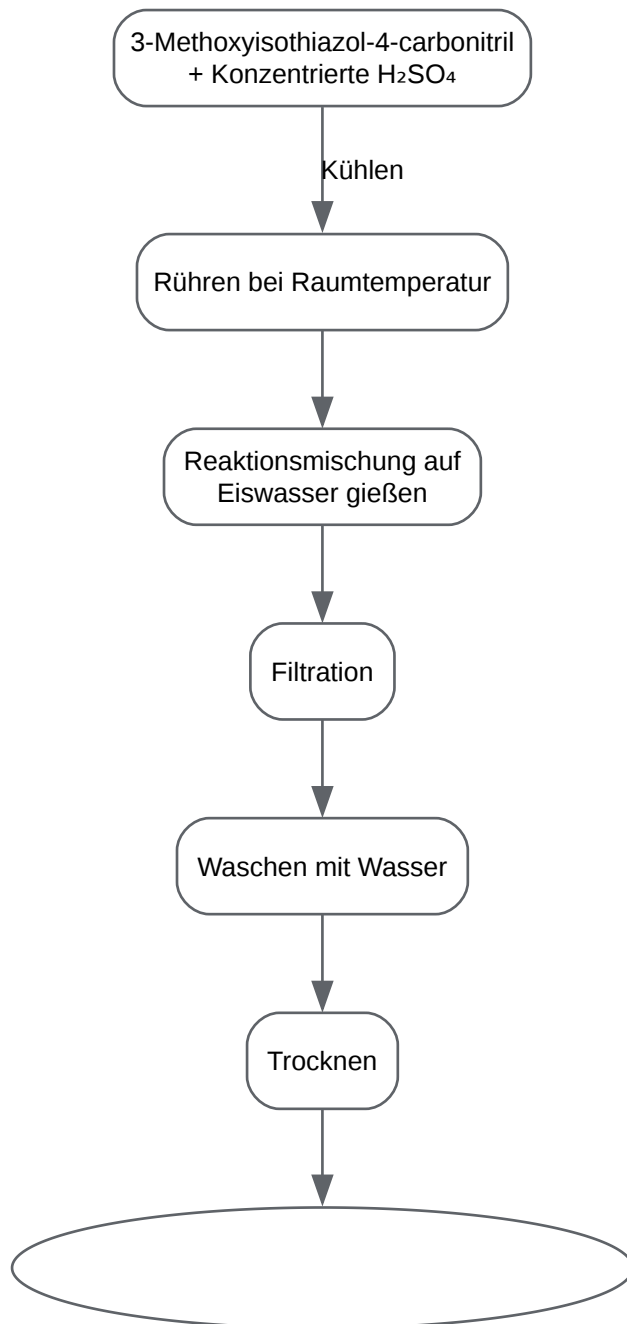
- Das Produkt, 3-Methoxyisothiazol-4-carboxamid, wird an der Luft oder im Vakuum getrocknet.

Illustrative Quantitative Daten

Ausgangsmaterial	Reagenz	Reaktionstemperatur (°C)	Reaktionszeit (h)	Erwartete Ausbeute (%)
3-Methoxyisothiazol-4-carbonitril	Konzentrierte H ₂ SO ₄	Raumtemperatur	36	80-90

Workflow der Nitrilhydrolyse

Workflow: Nitrilhydrolyse zu Amid



[Click to download full resolution via product page](#)

Abbildung 2: Schematischer Ablauf der Hydrolyse von 3-Methoxyisothiazol-4-carbonitril zu 3-Methoxyisothiazol-4-carboxamid.

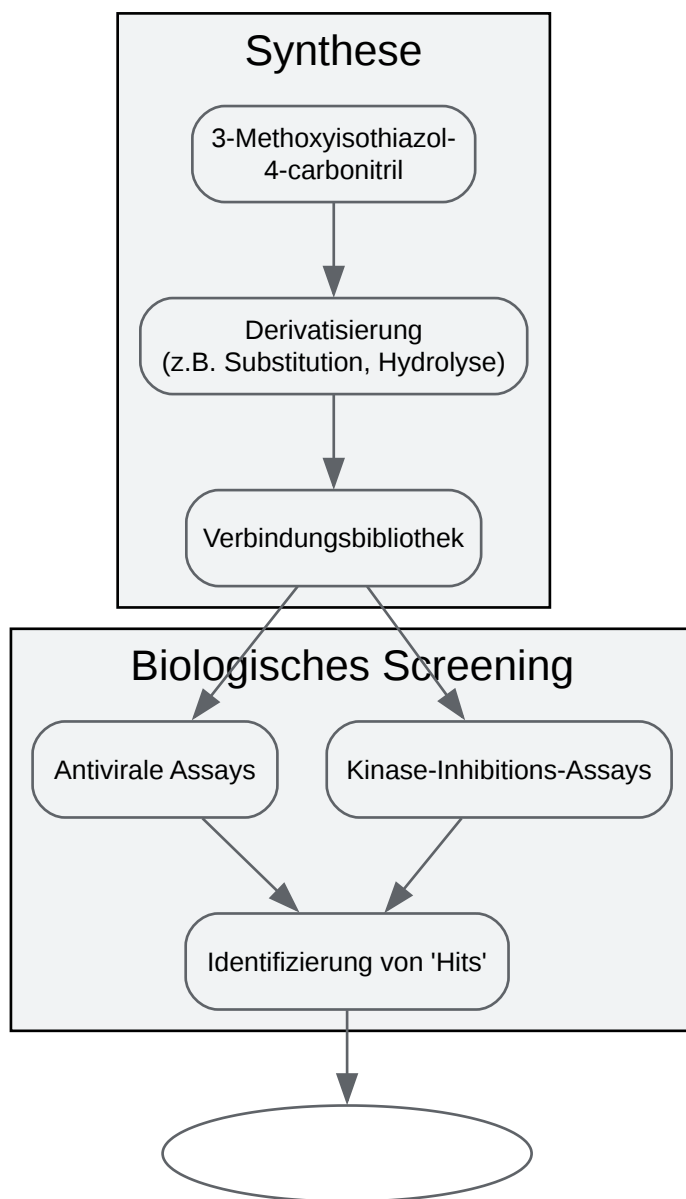
Potenzielle Anwendungen und biologische Relevanz

Die Derivate von 3-Methoxyisothiazol-4-carbonitril könnten in verschiedenen Bereichen der Wirkstoffforschung von Interesse sein.

- **Antivirale Aktivität:** Verschiedene substituierte Isothiazole haben eine bemerkenswerte Aktivität gegen eine Reihe von Viren gezeigt, darunter Polioviren, Rhinoviren und das humane Immundefizienzvirus (HIV).^{[2][5]} Die hier beschriebenen Derivate könnten als neue antivirale Wirkstoffe untersucht werden.
- **Kinase-Inhibition:** Thiazol- und Isothiazol-Strukturen sind Kernbestandteile mehrerer bekannter Kinase-Inhibitoren, die in der Krebstherapie eingesetzt werden.^{[3][4][6][7][8]} Die synthetisierten Verbindungen könnten auf ihre hemmende Wirkung gegenüber verschiedenen Kinasen, die an der Signaltransduktion von Krebszellen beteiligt sind, untersucht werden.

Logische Beziehung: Von der Synthese zur biologischen Testung

Logische Beziehung: Synthese zu Screening



[Click to download full resolution via product page](#)

Abbildung 3: Logischer Arbeitsablauf von der Synthese der Derivate bis zur Identifizierung biologisch aktiver Leitstrukturen.

Haftungsausschluss: Die hier beschriebenen Protokolle sind als allgemeine Richtlinien zu verstehen. Die optimalen Reaktionsbedingungen können je nach Substrat und Maßstab variieren und müssen möglicherweise empirisch ermittelt werden. Alle chemischen Arbeiten

sollten in einem gut belüfteten Abzug unter Einhaltung der entsprechenden Sicherheitsvorkehrungen durchgeführt werden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Anwendungsbeispiele und Protokolle zur Derivatisierung von 3-Methoxyisothiazol-4-carbonitril]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2855713#derivatization-of-3-methoxyisothiazole-4-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com